molecular formula C10H7NO4 B045802 3-Acetamidophthalic anhydride CAS No. 6296-53-3

3-Acetamidophthalic anhydride

Cat. No.: B045802
CAS No.: 6296-53-3
M. Wt: 205.17 g/mol
InChI Key: PAUAJOABXCGLCN-UHFFFAOYSA-N
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Description

3-Acetamidophthalic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17048. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enhancement of Nuclear Magnetic Resonance (NMR) Spectra : Acetic anhydride, closely related to 3-Acetamidophthalic anhydride, has been used to enhance NMR spectra of biomolecules. This enables faster and higher-resolution metabolic evaluations, providing critical clinical information (Wilson et al., 2009).

  • Synthesis and Polymerization : 3-Aminophthalic anhydride, a derivative of this compound, has been used in microwave-assisted synthesis and bulk polymerization to produce linear and cyclic polyimides with amic acid and imide units (Theis & Ritter, 2012).

  • Drug Synthesis : The synthesis of 4-demethoxydaunomycinone and daunohycinone, used in anti-cancer drugs, has been achieved using C4-acetoxylated homophthalic anhydrides, derived from compounds like this compound, resulting in excellent overall yields (Tamura et al., 1986).

  • Radiolabeling of Proteins and Viruses : Acetic anhydride-mediated radiolabeling of proteins and viruses in vitro is a convenient, rapid, and reproducible method, which does not induce solvent-induced alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).

  • Synthesis of Phthalides : Reductive coupling of phthalic anhydrides with acetone by low-valent titanium in THF produces 3,3-disubstituted phthalides and 3-spirocyclopentanylphtalides stereoselectively (Kise, Yamamoto, & Sakurai, 2020).

  • Pharmaceutical Quality Control : A novel HPLC method estimates genotoxic impurity 3-acetamidobenzene-1,2-dicarboxylic acid in key starting material for apremilast API, showing robust performance and validation as per ICH guidelines (Shinde et al., 2018).

  • Pain Management and Fever Reduction : N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid 4, a derivative, is a water-soluble, potential analgesic, and antipyretic agent, showing potential in pain management and fever reduction (Reddy, Kumari, & Dubey, 2013).

  • Detection of Type I Allergies : Acetonic solutions of acid anhydrides in acetone can effectively detect type I allergies in occupationally exposed individuals, providing a more reliable method for detecting immediate-type reactions (Drexler et al., 1993).

  • Synthesis of Thalidomide Derivatives : Heating phthalic anhydride and L-glutamine in vacuum leads to the direct synthesis of thalidomide and its derivatives, offering potential for immune therapy applications (Xiu, 2005).

  • Organic Chemistry : The diversity of dicarboxylic acid anhydrides, including derivatives of this compound, for reactions like the Castagnoli-Cushman reaction, has significantly advanced, potentially enhancing the reaction's scope and applicability in organic chemistry (Krasavin & Dar'in, 2016).

Mechanism of Action

C10H7NO4C_{10}H_{7}NO_{4}C10​H7​NO4​

. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Pharmacokinetics

Information on its bioavailability is also currently unavailable .

Properties

IUPAC Name

N-(1,3-dioxo-2-benzofuran-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c1-5(12)11-7-4-2-3-6-8(7)10(14)15-9(6)13/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUAJOABXCGLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00978816
Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-53-3
Record name 6296-53-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6296-53-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16261
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00978816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetamidophthalic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1 L 3-necked round bottom flask was equipped with a mechanical stirrer, thermometer, and condenser and charged with 3-aminophthalic acid (108 g, 596 mmol) and acetic anhydride (550 mL). The reaction mixture was heated to reflux for 3 hours and cooled to ambient temperature and further to 0-5° C. for another 1 hour. The crystalline solid was collected by vacuum filtration and washed with ether. The solid product was dried in vacua at ambient temperature to a constant weight, giving 75 g (61% yield) of 3-acetamidopthalic anhydride as a white product. 1H-NMR (CDCl3) δ: 2.21 (s, 3H), 7.76 (d, 1H), 7.94 (t, 1H), 8.42 (d, 1H), 9.84 (s, 1H).
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 3-Acetamidophthalic anhydride a crucial component in Apremilast synthesis?

A: this compound serves as a key building block in the final step of Apremilast synthesis [, ]. It reacts with a chiral 1-(3-ethoxy-4-methoxyphenyl)-2-(methanesulfonyl)ethylamine derivative to form the final Apremilast molecule. This reaction specifically targets the anhydride functionality of this compound, highlighting its importance in forming the desired isoindoline-1,3-dione core of Apremilast.

Q2: What makes the reaction of this compound in Apremilast synthesis advantageous from a production standpoint?

A: The research [] highlights several advantages of using this compound in the final step of Apremilast synthesis:

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